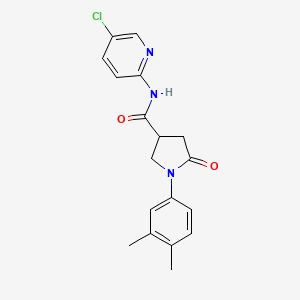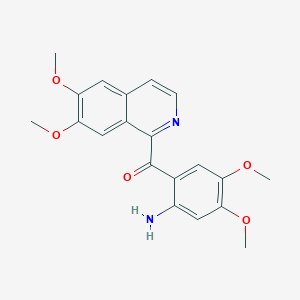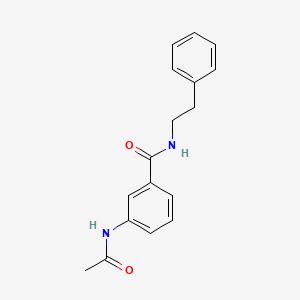![molecular formula C18H26F3N3O B4419413 (3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[4-(trifluoromethyl)benzyl]-3-piperidinol](/img/structure/B4419413.png)
(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[4-(trifluoromethyl)benzyl]-3-piperidinol
説明
(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[4-(trifluoromethyl)benzyl]-3-piperidinol, also known as TFPB, is a chemical compound that has gained significant attention in the field of scientific research. TFPB is a potent and selective antagonist of the neurokinin-1 receptor (NK1R), which is a G protein-coupled receptor involved in the regulation of various physiological processes, including pain, inflammation, and stress responses.
作用機序
(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[4-(trifluoromethyl)benzyl]-3-piperidinol acts as a competitive antagonist of the NK1R, binding to the receptor and preventing the binding of substance P. This leads to the inhibition of downstream signaling pathways that are activated by the NK1R, including the activation of phospholipase C, protein kinase C, and mitogen-activated protein kinase. By inhibiting these pathways, this compound attenuates the physiological and pathological effects of NK1R activation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the attenuation of pain, inflammation, and stress responses. This compound has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood and behavior. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells, suggesting its potential as a therapeutic agent for cancer.
実験室実験の利点と制限
(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[4-(trifluoromethyl)benzyl]-3-piperidinol has several advantages for lab experiments, including its high potency and selectivity for the NK1R, as well as its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its relatively short half-life and the potential for off-target effects due to its interactions with other receptors.
将来の方向性
There are several future directions for the research on (3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[4-(trifluoromethyl)benzyl]-3-piperidinol. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity for the NK1R. Another area of interest is the investigation of the role of NK1R in the regulation of immune responses and the potential use of this compound in the treatment of autoimmune diseases. Additionally, the development of this compound-based therapies for cancer and neurodegenerative disorders is an area of ongoing research.
科学的研究の応用
(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[4-(trifluoromethyl)benzyl]-3-piperidinol has been widely used in scientific research to investigate the role of the NK1R in various physiological and pathological conditions. This compound has been shown to inhibit the activation of NK1R by its endogenous ligand substance P, leading to the attenuation of pain, inflammation, and stress responses. This compound has also been used to study the involvement of NK1R in the regulation of mood and behavior, as well as in the development of various diseases such as cancer, asthma, and neurodegenerative disorders.
特性
IUPAC Name |
(3R,4R)-4-(4-methylpiperazin-1-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F3N3O/c1-22-8-10-24(11-9-22)16-6-7-23(13-17(16)25)12-14-2-4-15(5-3-14)18(19,20)21/h2-5,16-17,25H,6-13H2,1H3/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHCMDFVSKLAIT-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCN(C[C@H]2O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B4419333.png)


![N-[3-(1H-benzimidazol-2-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4419352.png)

![7-{[(2,6-dimethylphenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4419369.png)

![N-(3,7,7-trimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4419388.png)
![N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4419396.png)
![N-ethyl-N-[1-(4-methoxyphenyl)propyl]-N'-phenylurea](/img/structure/B4419402.png)
![N-{4-[4-phenyl-1-(pyridin-2-ylmethyl)-1H-imidazol-5-yl]phenyl}acetamide](/img/structure/B4419415.png)
![6-(3-hydroxypropyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4419421.png)

![3-({[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}amino)-N-(4-methylphenyl)propanamide](/img/structure/B4419446.png)